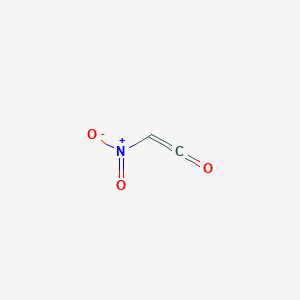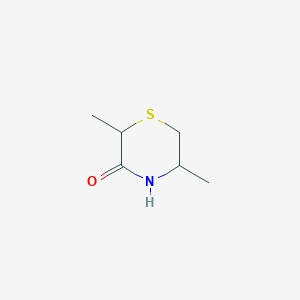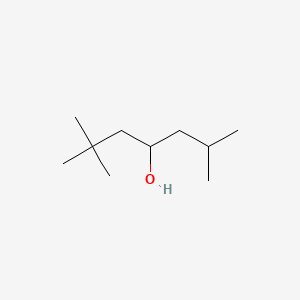![molecular formula C42H30O6 B14469872 1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] CAS No. 72711-87-6](/img/structure/B14469872.png)
1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,2-dihydroxybenzene with 2-bromophenol in the presence of a base to form 1,2-bis(2-phenoxyphenoxy)benzene. This intermediate is then further reacted with 2-bromophenol under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound’s multiple benzene rings and ether linkages allow it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenoxyethane: Similar in structure but lacks the additional phenoxy groups.
Ethylene glycol diphenyl ether: Contains two phenyl groups connected by an ethylene glycol moiety.
2-Phenoxyethyl phenyl ether: Features a phenoxy group attached to an ethyl phenyl ether.
Uniqueness
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is unique due to its complex structure, which includes multiple benzene rings and ether linkages. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
72711-87-6 |
|---|---|
Molecular Formula |
C42H30O6 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
1,2-bis[2-(2-phenoxyphenoxy)phenoxy]benzene |
InChI |
InChI=1S/C42H30O6/c1-3-17-31(18-4-1)43-33-21-7-9-23-35(33)45-37-25-11-13-27-39(37)47-41-29-15-16-30-42(41)48-40-28-14-12-26-38(40)46-36-24-10-8-22-34(36)44-32-19-5-2-6-20-32/h1-30H |
InChI Key |
SHYHYKAGHFPTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC5=CC=CC=C5OC6=CC=CC=C6OC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
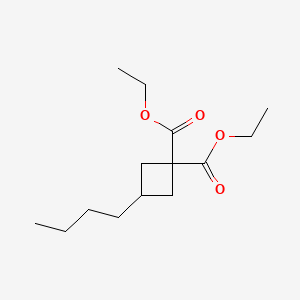

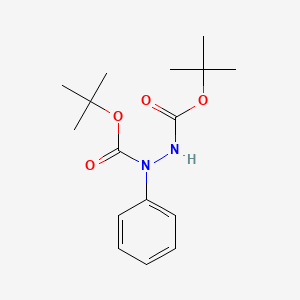
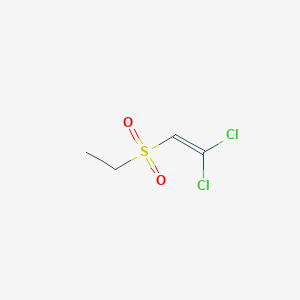
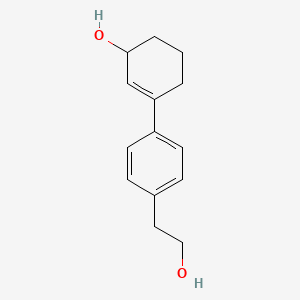
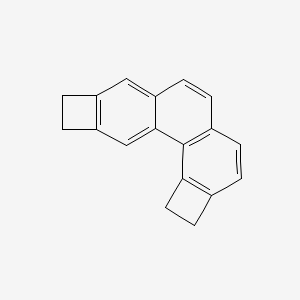
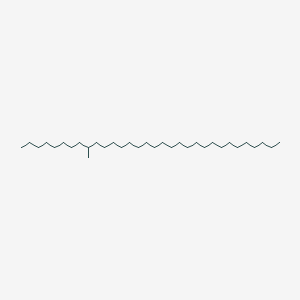

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
